molecular formula C17H18N2O2 B2462812 Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate CAS No. 1706432-15-6

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate

Cat. No.: B2462812
CAS No.: 1706432-15-6
M. Wt: 282.343
InChI Key: ZLSYSRDULCVWJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds having a methyl group in the aromatic ring of 5, 6, 7, 8-tetrahydro-1, 6-naphthyridine was accomplished by the condensation of 1-benzyl-4-piperidinone with the corresponding 3-amino-enones followed by debenzylation .


Molecular Structure Analysis

The molecular structure of “Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate” is unique and intriguing. It is a part of the 1,6-naphthyridines class of compounds, which are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are intriguing. The synthesis of the compounds was accomplished by the condensation of 1-benzyl-4-piperidinone with the corresponding 3-amino-enones followed by debenzylation .

Scientific Research Applications

Synthesis and Biological Activities

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate and its derivatives have been extensively explored for their diverse biological activities and potential therapeutic applications. For instance, the synthesis and evaluation of axially chiral 1,7-naphthyridine-6-carboxamide derivatives have demonstrated significant antagonistic activities against the tachykinin NK(1) receptor, highlighting their potential in treating bladder function disorders (H. Natsugari et al., 1999). These findings underscore the compound's utility in medicinal chemistry, particularly in the development of orally active agents for managing diseases associated with the NK(1) receptor.

Chemical Synthesis and Modification

The chemical properties of this compound allow for its utilization in the synthesis of various analogs with potential antivertigo and anticancer activities. Research conducted by A. Shiozawa et al. (1984) and B. Insuasty et al. (2013) has led to the synthesis of methyl homologs and the exploration of their antivertigo properties, as well as the development of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity, respectively. These studies highlight the compound's versatility in synthesizing molecules with significant therapeutic potential (A. Shiozawa et al., 1984); (B. Insuasty et al., 2013).

Advanced Chemical Applications

Moreover, the compound's chemical framework serves as a foundation for creating highly functionalized molecules for various scientific applications. For example, the silver-catalyzed tandem synthesis of naphthyridines and thienopyridines demonstrates the compound's applicability in creating highly functionalized molecules for potential use in materials science and as probes in chemical biology (A. Verma et al., 2013).

Biochemical Analysis

Biochemical Properties

Methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

methyl 6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-17(20)14-7-9-18-16-8-10-19(12-15(14)16)11-13-5-3-2-4-6-13/h2-7,9H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSYSRDULCVWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CN(CCC2=NC=C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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